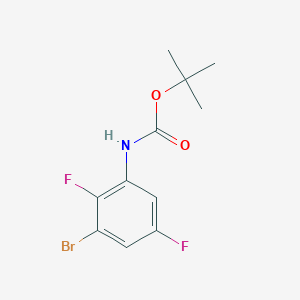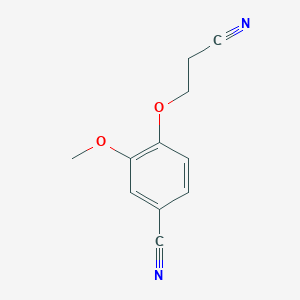![molecular formula C7H3F5O2S B13080568 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is a fluorinated organic compound with the molecular formula C7H3F5O2S. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a thiophene ring, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid typically involves the introduction of fluorine atoms into the thiophene ring. One common method is the fluorination of thiophene derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
- 2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-4-yl)acetic acid
Uniqueness
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H3F5O2S |
|---|---|
Molekulargewicht |
246.16 g/mol |
IUPAC-Name |
2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-2-4(15-3)7(10,11)12/h1-2H,(H,13,14) |
InChI-Schlüssel |
QMUCVFOCILOKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)






![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)

![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)




